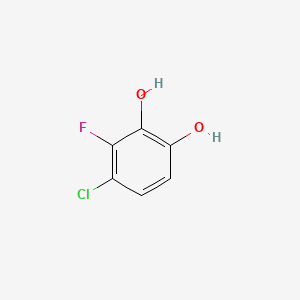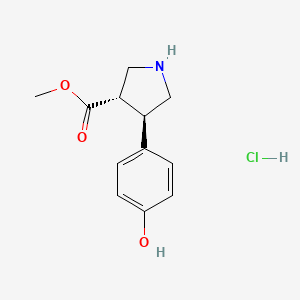![molecular formula C20H26ClNO2 B15292835 (2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)
(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R,4R)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a biphenyl group, an amino group, and an ethyl ester moiety. It is often used in the development of pharmaceuticals and as a reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,4R)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group is introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Ethyl Ester: The ethyl ester moiety is typically introduced through esterification, where a carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of Ethyl (2R,4R)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced techniques such as microreactor technology to ensure precise control over reaction conditions and minimize by-product formation.
化学反応の分析
Types of Reactions
Ethyl (2R,4R)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as alkyl halides or acyl chlorides replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Ethyl (2R,4R)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Ethyl (2R,4R)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Ethyl (2R,4R)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl (2S,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride: This compound has a similar structure but different stereochemistry, leading to distinct biological activities.
Ethyl (2R,4R)-5-phenyl-4-amino-2-methylpentanoate hydrochloride: Lacks the biphenyl group, resulting in different chemical and biological properties.
Ethyl (2R,4R)-5-([1,1’-biphenyl]-4-yl)-4-hydroxy-2-methylpentanoate hydrochloride: Contains a hydroxyl group instead of an amino group, affecting its reactivity and applications.
特性
分子式 |
C20H26ClNO2 |
|---|---|
分子量 |
347.9 g/mol |
IUPAC名 |
ethyl (2R,4R)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H/t15-,19-;/m1./s1 |
InChIキー |
MYJTZLYRAWUSLB-AEFICSSHSA-N |
異性体SMILES |
CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
正規SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


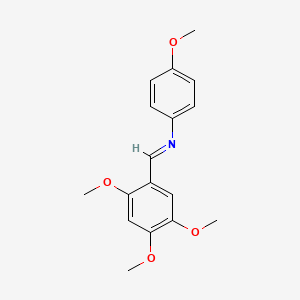
![(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15292767.png)
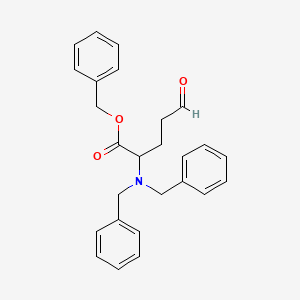
![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
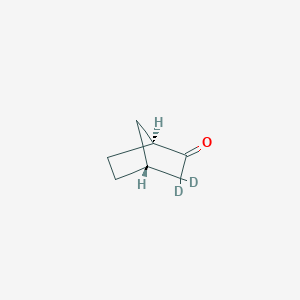
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
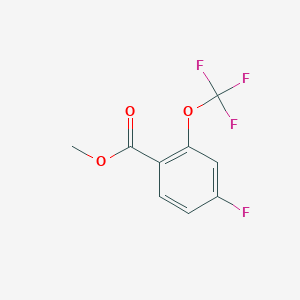
![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)
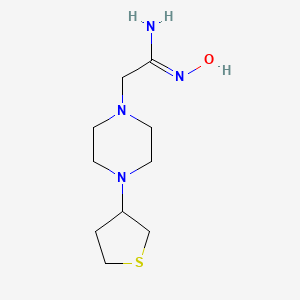
![(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
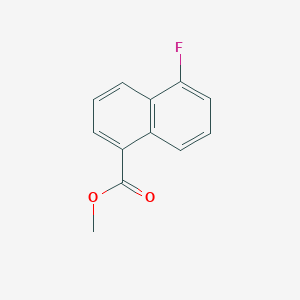
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
